molecular formula C8H4F3N B13165299 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile

Katalognummer: B13165299
Molekulargewicht: 171.12 g/mol
InChI-Schlüssel: YNDXGFAYAOCVJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring, making it a highly reactive and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with difluorocarbene precursors. One common method includes the use of difluoromethylating agents such as trimethylsilyl difluoromethyl sulfone under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
  • Difluoro(trimethylsilyl)acetonitrile

Comparison: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is unique due to the position of the fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H4F3N

Molekulargewicht

171.12 g/mol

IUPAC-Name

2,2-difluoro-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H

InChI-Schlüssel

YNDXGFAYAOCVJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C#N)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.